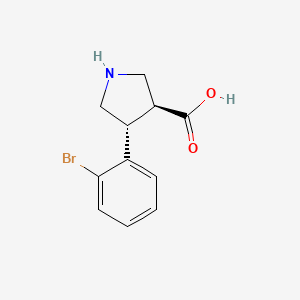

(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1047651-83-1

Cat. No.: VC3779566

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1047651-83-1 |

|---|---|

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 |

| Standard InChI Key | YRGSCRAWFNNSIP-DTWKUNHWSA-N |

| Isomeric SMILES | C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Br |

| SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br |

| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br |

Introduction

Chemical Identity and Structure

Basic Information

(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid is identified by the CAS registry number 1047651-83-1 and possesses the molecular formula C11H12BrNO2 with a molecular weight of 270.12 g/mol . This compound features a specific stereochemical arrangement at positions 3 and 4 of the pyrrolidine ring, which is crucial for its chemical behavior and potential biological activity.

The following table summarizes the key identifying information for this compound:

Structural Characteristics

The molecular structure of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid comprises several key structural elements:

-

A five-membered pyrrolidine ring containing a nitrogen atom

-

A carboxylic acid group (-COOH) attached at position 3 of the pyrrolidine ring

-

A 2-bromophenyl group (a phenyl ring with a bromine atom at the ortho position) attached at position 4 of the pyrrolidine ring

-

Specific stereochemistry: S-configuration at carbon 3 and R-configuration at carbon 4

The bromine atom at the ortho position of the phenyl ring is a distinctive feature that enhances the compound's interaction with biological targets, making it an attractive candidate for further exploration in drug discovery . The presence of this halogen contributes to the compound's lipophilicity and potential for forming halogen bonds with biological targets.

Stereochemistry

The stereochemistry of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid is a defining characteristic. The compound contains two stereogenic centers:

-

Carbon 3, bearing the carboxylic acid group, has the S-configuration

-

Carbon 4, bearing the 2-bromophenyl group, has the R-configuration

This specific stereochemical arrangement creates a trans relationship between the carboxylic acid and bromophenyl substituents relative to the pyrrolidine ring. Stereochemistry plays a crucial role in determining the compound's three-dimensional structure, which directly influences its ability to interact with biological receptors and enzymes.

Related compounds with different stereochemical configurations exist, such as the (3R,4S) isomer, which has the opposite configuration at both stereogenic centers . These stereoisomers can exhibit significantly different biological activities despite having identical molecular formulas.

Physical and Chemical Properties

Structural Comparison with Related Compounds

The following table compares (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid with structurally related compounds mentioned in the search results:

This comparison illustrates the structural diversity within this family of compounds, highlighting the variations in aryl substitution patterns, protecting groups, salt forms, and stereochemistry that can be employed to modify the properties and potential applications of these molecules.

Synthesis and Preparation

A general synthetic strategy for obtaining this compound with the correct stereochemistry might involve:

-

Stereoselective synthesis to establish the required (3S,4R) configuration

-

Protection of the pyrrolidine nitrogen during key synthetic steps

-

Coupling reactions to introduce the 2-bromophenyl group

-

Deprotection steps to reveal the final compound

The specific reagents, conditions, and catalysts would need to be carefully selected to ensure the desired stereoselectivity and yield.

Research Applications

Pharmaceutical Development

(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid and its structural analogs have potential applications in pharmaceutical development:

-

They can serve as valuable intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders .

-

The specific stereochemistry and functional groups provide a well-defined three-dimensional structure that can interact selectively with biological targets.

-

The bromophenyl group enhances interaction with biological targets, making it an attractive candidate for further exploration in drug discovery .

The pyrrolidine scaffold is found in numerous pharmaceutically active compounds, suggesting that derivatives like (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid may serve as useful building blocks in medicinal chemistry.

Biochemical Research

In biochemical research, compounds of this structural class can be valuable tools:

-

They are used in studies investigating receptor interactions and enzyme activities, helping researchers understand complex biological processes .

-

The specific stereochemistry allows for selective interactions with chiral biological targets.

-

The functional groups present (carboxylic acid, basic nitrogen, halogenated aromatic) provide multiple points for interaction with biomolecules.

These properties make the compound potentially useful for probing biological systems and understanding structure-activity relationships.

Analytical Chemistry

Compounds similar to (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid are employed as standards in chromatographic techniques, aiding in the quantitative analysis of similar compounds in complex mixtures . The specific stereochemistry and distinctive structure make it useful for developing and validating analytical methods, particularly those requiring stereochemical differentiation.

Material Science

The search results indicate that related compounds have applications in material science:

-

They can be used in the development of novel materials, including polymers with specific thermal and mechanical characteristics .

-

The functional groups present in these molecules provide opportunities for further derivatization and incorporation into larger structures.

Related Compounds and Structural Analogs

Derivatives and Structural Modifications

The pyrrolidine-3-carboxylic acid scaffold allows for various modifications that can tune the properties and applications of the resulting compounds:

These structural variations demonstrate the versatility of this scaffold and the potential for developing a library of compounds with tailored properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume